N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
1,2,3-Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They have shown significant interest in the scientific community due to their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . As a result of these unique features, 1,2,3-triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by the presence of two nitrogen atoms in the triazole moiety that actively contribute to binding to the active site of enzymes .
Chemical Reactions Analysis
1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol .
Physical And Chemical Properties Analysis
1,2,3-Triazoles are stable against metabolic degradation, able to engage in hydrogen bonding, and actively involved in dipole-dipole and π-stacking interactions .
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole core, such as this one, are known to interact with a variety of enzymes and receptors . They have found broad applications in drug discovery .
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond . This allows them to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
1,2,3-triazoles are known to show versatile biological activities . They are part of essential building blocks like amino acids, nucleotides, etc .
Pharmacokinetics
The ability of 1,2,3-triazoles to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics .
Result of Action
1,2,3-triazoles are known to show versatile biological activities .
Action Environment
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is its high potency and selectivity for BTK, which makes it a highly effective inhibitor of cancer cell growth and survival. However, one limitation of this compound is its relatively short half-life, which can limit its efficacy in certain clinical settings. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound in cancer patients.
Future Directions
There are several future directions for the development and application of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide in cancer therapy. One potential direction is the combination of this compound with other targeted therapies or chemotherapy agents, in order to enhance its efficacy and reduce the risk of resistance. Another direction is the investigation of this compound in combination with immunotherapies, which may have synergistic effects in stimulating the immune system to attack cancer cells. Finally, further research is needed to identify biomarkers that can predict response to this compound, in order to better select patients who are most likely to benefit from this therapy.
Synthesis Methods
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide involves a series of chemical reactions, starting with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This is then reacted with 2-(azidomethyl)-2-methylpropane-1,3-diol to form N-(2-(2-hydroxy-2-methylpropoxy)furan-2-yl)acetamide. Finally, this compound is reacted with sodium azide and copper(I) iodide to form the desired product, this compound.
Scientific Research Applications
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and survival of cancer cells, and has demonstrated promising results in early-phase clinical trials.
properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c14-9(8-2-1-7-15-8)10-5-6-13-11-3-4-12-13/h1-4,7H,5-6H2,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSIPPFNHUXHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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